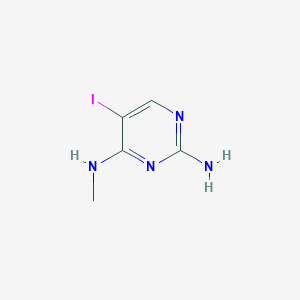

5-iodo-N4-methylpyrimidine-2,4-diamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1150618-13-5 |

|---|---|

Molecular Formula |

C5H7IN4 |

Molecular Weight |

250.04 g/mol |

IUPAC Name |

5-iodo-4-N-methylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C5H7IN4/c1-8-4-3(6)2-9-5(7)10-4/h2H,1H3,(H3,7,8,9,10) |

InChI Key |

YDUWPKRTSSYQMP-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC(=NC=C1I)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 5 Iodo N4 Methylpyrimidine 2,4 Diamine and Its Analogs

Established Synthetic Routes for Pyrimidine-2,4-diamine Core Structures

The construction of the fundamental pyrimidine-2,4-diamine skeleton can be achieved through several established synthetic pathways. These routes typically involve the condensation of a three-carbon component with a guanidine-containing moiety.

One of the most common approaches involves the reaction of guanidine (B92328) with β-dicarbonyl compounds or their synthetic equivalents. For instance, the condensation of guanidine with ethyl cyanoacetate (B8463686) in the presence of a base like sodium ethoxide yields 2,4-diamino-6-hydroxypyrimidine. orgsyn.orgchemicalbook.com The hydroxyl group can then be converted to a leaving group, such as a chloride, using reagents like phosphorus oxychloride (POCl₃), to furnish 2,4-diamino-6-chloropyrimidine, a key intermediate for further modifications. nih.gov

Another notable method is the reaction of guanidine with β-ethoxyacrylonitrile or related β-alkoxy-α,β-unsaturated nitriles. This condensation proceeds to directly afford the 2,4-diaminopyrimidine (B92962) core. google.com Additionally, the reaction of dicyandiamide (B1669379) with various ketones has been reported as a one-step synthesis to produce a range of 2,4-diaminopyrimidine derivatives. lookchem.comacs.org

Furthermore, the pyrimidine-2,4-diamine scaffold can be accessed through the amination of halogenated pyrimidines. For example, heating 2-amino-4-chloropyrimidines with ammonia (B1221849) can produce 2,4-diaminopyrimidines. google.com

Table 1: Established Synthetic Routes for Pyrimidine-2,4-diamine Core Structures

| Starting Materials | Key Reagents | Product | Reference |

|---|---|---|---|

| Guanidine, Ethyl Cyanoacetate | Sodium Ethoxide, POCl₃ | 2,4-Diamino-6-chloropyrimidine | orgsyn.orgchemicalbook.comnih.gov |

| Guanidine, β-Ethoxyacrylonitrile | Base | 2,4-Diaminopyrimidine | google.com |

| Dicyandiamide, Ketones | - | Substituted 2,4-Diaminopyrimidines | lookchem.comacs.org |

| 2-Amino-4-chloropyrimidine | Ammonia | 2,4-Diaminopyrimidine | google.com |

Halogenation Strategies at the C5 Position

The introduction of a halogen atom at the C5 position of the pyrimidine-2,4-diamine ring is a crucial step for enabling further diversification through cross-coupling reactions. The electron-rich nature of the pyrimidine (B1678525) ring facilitates electrophilic halogenation at this position.

Iodination is a commonly employed strategy, and N-iodosuccinimide (NIS) is a widely used reagent for this transformation. The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724), affording the 5-iodo-2,4-diaminopyrimidine derivative in good yields. nih.govmdpi.com The reaction proceeds under mild conditions and demonstrates high regioselectivity for the C5 position.

N-alkylation and N-aryl-substitution Approaches at N4

The N4-amino group of the pyrimidine-2,4-diamine scaffold can be selectively alkylated or arylated to introduce a variety of substituents. The differential reactivity between the N2 and N4 amino groups often allows for regioselective modification at the N4 position.

N-alkylation can be achieved by reacting the pyrimidine-2,4-diamine with an appropriate alkyl halide in the presence of a base. nih.gov For the synthesis of the target compound, 5-iodo-N4-methylpyrimidine-2,4-diamine, a methylating agent would be employed.

N-arylation of the N4-amino group is commonly accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This powerful method allows for the formation of a carbon-nitrogen bond between the pyrimidine core and a wide range of aryl halides or triflates, utilizing a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orglibretexts.orgyoutube.com

Strategies for Derivatization and Scaffold Diversification

The presence of the versatile iodo group at the C5 position and the reactive amino groups at N2 and N4 opens up a plethora of possibilities for derivatization and the creation of diverse chemical libraries based on the this compound scaffold.

Synthesis of C5-Substituted Pyrimidine-2,4-diamines

The C5-iodo substituent serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon-based functionalities.

Suzuki Coupling: This reaction allows for the formation of a carbon-carbon bond between the C5 position of the pyrimidine ring and an aryl or vinyl boronic acid or ester. This is a highly versatile and widely used method for introducing diverse aromatic and unsaturated moieties. mdpi.com

Sonogashira Coupling: This reaction facilitates the coupling of the C5-iodo group with terminal alkynes, leading to the formation of C5-alkynyl pyrimidine-2,4-diamines. This provides a route to introduce linear, rigid linkers or functional groups.

Stille Coupling: The Stille reaction enables the coupling of the C5-iodo group with organostannanes, offering another avenue for the introduction of various carbon-based substituents.

Table 2: C5-Substituted Pyrimidine-2,4-diamines via Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid/Ester | C5-Aryl/Vinyl-pyrimidine-2,4-diamine | mdpi.com |

| Sonogashira Coupling | Terminal Alkyne | C5-Alkynyl-pyrimidine-2,4-diamine | - |

| Stille Coupling | Organostannane | C5-Substituted-pyrimidine-2,4-diamine | - |

Modification of Amino Groups (N2 and N4)

The N2 and N4 amino groups of the pyrimidine-2,4-diamine core are nucleophilic and can be modified through various reactions to introduce a wide range of functional groups, further expanding the chemical diversity of the scaffold.

N-Acylation: The amino groups can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. The reactivity of the N2 and N4 amino groups can differ, sometimes allowing for selective acylation.

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides at the amino positions.

These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity.

Exploration of Pyrimidine Ring Substitutions (e.g., C6-methyl)

In addition to modifications at the C5, N2, and N4 positions, substitutions can also be introduced at other positions of the pyrimidine ring to fine-tune the properties of the molecule. A common modification is the introduction of a methyl group at the C6 position.

The synthesis of 6-methyl-pyrimidine-2,4-diamine can be achieved through established routes, for example, by starting with a C6-methylated precursor in the initial ring-forming condensation reaction. Alternatively, functionalization of a pre-formed pyrimidine ring at the C6 position can be explored, although this is often more challenging.

Advanced Synthetic Techniques in Pyrimidine Chemistry

The synthesis of functionalized pyrimidines, including this compound and its analogs, has evolved significantly beyond classical condensation methods. Modern organic synthesis employs a range of advanced techniques that offer greater efficiency, selectivity, and access to diverse molecular architectures. These methods include strategic C-H functionalization, palladium-catalyzed cross-coupling reactions, and the use of specialized reagents for direct and regioselective installation of substituents onto the pyrimidine core.

A crucial step in synthesizing compounds like this compound is the selective introduction of an iodine atom at the C5 position. This is often achieved through electrophilic iodination on a pre-existing 2,4-diaminopyrimidine scaffold. A common and effective reagent for this transformation is N-Iodosuccinimide (NIS). mdpi.comwikipedia.org The reaction is typically performed under mild conditions, for example, by stirring the pyrimidine substrate with NIS in a polar aprotic solvent like acetonitrile at room temperature. mdpi.com This approach provides high yields of the desired 5-iodo derivative, which is a key precursor for further diversification. mdpi.comheteroletters.org Green chemistry approaches have also been developed, utilizing solvent-free mechanical grinding with iodine and a nitrate (B79036) salt like silver nitrate (AgNO₃) to achieve iodination in short reaction times with high yields. nih.govnih.gov

The resulting 5-iodo substituent is not merely a static feature of the molecule but serves as a versatile synthetic handle for introducing a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions. This strategy is a cornerstone of modern medicinal chemistry for creating libraries of analogs. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

The carbon-iodine bond at the C5 position is highly amenable to palladium-catalyzed reactions, which form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govtandfonline.com

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the 5-iodo-pyrimidine with various aryl or heteroaryl boronic acids or their esters. nih.govresearchgate.net The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], along with a base (e.g., Cs₂CO₃ or Na₂CO₃) in a suitable solvent system like aqueous dioxane. nih.govresearchgate.netresearchgate.net This method allows for the synthesis of a vast number of 5-aryl- and 5-heteroaryl-2,4-diaminopyrimidine analogs from a common 5-iodo intermediate. mdpi.comresearchgate.net The reactivity of the C-I bond is significantly higher than C-Br or C-Cl bonds, allowing for selective coupling. researchgate.net

Sonogashira Coupling: To introduce alkyne functionalities at the C5 position, the Sonogashira coupling is the premier method. nih.govresearchgate.net This reaction couples the 5-iodo-pyrimidine with a terminal alkyne using a dual catalyst system, typically consisting of a palladium(0) complex and a copper(I) salt (e.g., CuI) in the presence of a base like an amine. tandfonline.comwikipedia.orglibretexts.org The Sonogashira reaction is known for its mild conditions and tolerance of numerous functional groups, making it a powerful tool for elaborating the pyrimidine core. wikipedia.org

Heck Coupling: This reaction can be used to couple the 5-iodopyrimidine (B189635) derivative with an alkene, creating a new carbon-carbon double bond at the C5 position. nih.gov

The table below summarizes typical conditions for these key palladium-catalyzed reactions on iodo-pyrimidine substrates.

| Reaction | Catalyst / Reagents | Base | Solvent | Typical Conditions | Ref |

| Iodination | N-Iodosuccinimide (NIS) | - | Acetonitrile (CH₃CN) | Room Temperature, 1h | mdpi.com |

| Suzuki-Miyaura | Pd(PPh₃)₄, Arylboronic acid | Cs₂CO₃ / Na₂CO₃ | Dioxane/Water | Heating | mdpi.comnih.gov |

| Sonogashira | Pd(0) complex, CuI, Terminal alkyne | Amine (e.g., Et₃N) | THF / DMF | Room Temp to Heating | nih.govwikipedia.org |

| Heck Coupling | Pd catalyst, Alkene | Base | Various | Heating | nih.gov |

Beyond C5 functionalization, advanced techniques are also applied to construct the core pyrimidine ring itself. Multi-component reactions, where three or more starting materials are combined in a single step, offer an efficient route to highly substituted pyrimidines. organic-chemistry.orgresearchgate.net For example, a ZnCl₂-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) can produce various 4,5-disubstituted pyrimidines. organic-chemistry.org Furthermore, palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful, atom-economical method for forming C-C bonds by directly coupling two C-H bonds, avoiding the need for pre-functionalized starting materials. nih.govacs.org

These advanced synthetic methodologies provide chemists with a robust toolbox for the precise and efficient synthesis of this compound and for the generation of diverse analog libraries crucial for chemical and biological research. mdpi.com

Structure Activity Relationship Sar and Structure Target Relationship Str Investigations

Impact of C5-Substitution on Biological Activity

The C5 position of the pyrimidine (B1678525) ring is a critical determinant of biological activity. Modifications at this site can significantly alter the compound's interaction with its biological targets.

The substitution of a halogen atom at the C5 position is a common strategy in the design of 2,4-diaminopyrimidine (B92962) derivatives. The nature of the halogen can have a profound impact on the compound's properties. For instance, in the development of anti-tubercular agents, 5-iodo-pyrimidine derivatives are synthesized from their 5-bromo precursors, which are used in Suzuki reactions to introduce aryl groups at the C5 position. nih.gov The choice of iodine is often strategic, as it can serve as a useful handle for further chemical modifications. nih.govmdpi.com

In the context of other heterocyclic systems with similar substitution patterns, the introduction of electron-withdrawing groups, such as halogens, has been noted. researchgate.net For example, in a series of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, the presence of a trifluoromethyl group (a strong electron-withdrawing group) at the C5 position was a key feature for anticancer activity. mdpi.com While direct comparative data across a full halogen series for 5-iodo-N4-methylpyrimidine-2,4-diamine is limited in the provided results, the frequent use of iodo and bromo substituents highlights their importance as intermediates and as modulators of activity. nih.govmdpi.com

Introducing substituents at the C5 position can significantly influence the potency of 2,4-diaminopyrimidine compounds. While direct data on C5-alkylamino substitutions for the specific iodo-compound was not found, broader studies on related structures show that substitutions at this position are a key area of SAR exploration. nih.gov For example, research on 2,4-diamino-6-alkylpyrimidines has explored various C5-substitutions to understand their effect on biological activity. nih.gov In other related pyrimidine series, aryl groups are often introduced at the C5 position to enhance potency against various targets, including HIV-1. nih.gov

Role of N4-Substitution in Modulating Activity

The substituent at the N4-amino group plays a crucial role in modulating the biological activity of 2,4-diaminopyrimidine compounds. This position is often involved in key interactions with the target protein.

The length of the alkyl chain at the N4 position can significantly impact inhibitory activity. Studies on related aminopyrimidine and pyrazole[3,4-d]pyrimidine series demonstrate a clear relationship between alkyl chain length and potency. For instance, in a series of 2-aminopyrimidine (B69317) derivatives evaluated as β-glucuronidase inhibitors, an increase in the length of an alkyl substituent at a similar position on a phenyl ring attached to the core resulted in varied activity. mdpi.com Specifically, a compound with a butyl substituent showed activity, while one with a methyl group was inactive, indicating that chain length is important for activity. mdpi.com

Similarly, studies on N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines found that various N4-alkylamino analogs exhibited a range of growth inhibitory activities against leukemia cell lines, underscoring the importance of the N4-substituent's nature. nih.gov While a direct comparison of butyl versus pentyl on the this compound scaffold is not detailed, the principle that alkyl chain length at the N4-position is a critical parameter for optimizing biological activity is well-established in related compound series. mdpi.com

Influence of Other Pyrimidine Ring and Amino Substituents

Structure-activity relationship studies on various 2,4-diaminopyrimidine series have shown that:

N2-Substitutions: Modifications to the N2-amino group can influence target engagement and selectivity.

C6-Substitutions: The group at the C6 position can affect hydrophobicity and cell permeability, which is crucial for activity against intracellular targets like Mycobacterium tuberculosis. nih.govmdpi.com Research on 2,4-diamino-6-substituted pyrimidines has been a fruitful area for developing inhibitors of dihydrofolate reductase (DHFR). medwinpublishers.com

Elucidation of Key Pharmacophores for Target Engagement

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for kinase inhibitors and other enzyme targets. nih.gov The key features for target engagement typically involve a network of hydrogen bonds and hydrophobic interactions.

The essential pharmacophoric elements often include:

Hydrogen Bonding: The amino groups at the C2 and C4 positions are critical hydrogen bond donors, often interacting with key residues in the hinge region of kinase domains or the active site of enzymes like DHFR. nih.gov For example, in inhibitors of BRD4, a carbonyl group on the pyrimidine scaffold forms an essential hydrogen bond with an asparagine residue (Asn140). nih.gov

Hydrophobic Interactions: Substituents at the C5 and C6 positions, as well as on the N4-amino group, often occupy hydrophobic pockets within the target's binding site. The pyrimidine ring itself can participate in hydrophobic interactions with residues like tyrosine and proline. nih.gov

Virtual screening and molecular dynamics simulations have been used to identify 2,4-diaminopyrimidine-based compounds as potential inhibitors of targets like Casein Kinase 1 Epsilon (CK1ε), further validating the importance of this scaffold in inhibitor design. nih.gov These computational studies help to refine the pharmacophore model and guide the synthesis of more potent and selective compounds.

Computational Chemistry and in Silico Approaches in Pyrimidine 2,4 Diamine Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as 5-iodo-N4-methylpyrimidine-2,4-diamine, might bind to the active site of a target protein.

The primary goal of molecular docking is to predict the binding mode and binding affinity of a ligand to its target. The binding mode refers to the three-dimensional orientation and conformation of the ligand within the active site of the protein. The binding affinity is a measure of the strength of the interaction between the ligand and the protein, often expressed as a docking score or an estimated binding energy.

For this compound, a molecular docking study would involve preparing the 3D structure of the compound and docking it into the crystal structure of a relevant biological target, for instance, a kinase or a dihydrofolate reductase, which are common targets for pyrimidine-2,4-diamine derivatives. The docking algorithm would then explore various possible binding poses of the compound within the active site and score them based on a scoring function that evaluates the complementarity of the ligand and the protein.

The predicted binding affinity, often represented as a docking score, provides a qualitative estimate of the binding strength. A lower docking score generally indicates a more favorable binding interaction. The results of such a study would be instrumental in prioritizing this compound for further experimental testing. An illustrative example of how docking results might be presented is shown in Table 1.

Table 1: Hypothetical Molecular Docking Results for this compound against various Kinase Targets This table is for illustrative purposes only, as specific data for this compound is not available.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Binding Mode Highlights |

|---|---|---|

| Kinase A | -8.5 | Hydrogen bonds with hinge region residues; Iodo group in hydrophobic pocket. |

| Kinase B | -7.2 | Pi-stacking with a phenylalanine residue; N4-methyl group oriented towards solvent. |

| Kinase C | -9.1 | Bidentate hydrogen bonding with catalytic aspartate; Halogen bond with a backbone carbonyl. |

A crucial outcome of molecular docking is the identification of key amino acid residues in the target protein that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and in the case of this compound, potentially halogen bonds involving the iodine atom.

By analyzing the docked pose of this compound, researchers can identify which specific residues in the active site are forming these critical interactions. This information is vital for understanding the molecular basis of the compound's activity and for designing new analogs with improved potency and selectivity. For example, if a hydrogen bond with a specific serine residue is found to be important, new derivatives could be designed to enhance this interaction. Table 2 provides a hypothetical summary of key interactions.

Table 2: Illustrative Key Interacting Residues for this compound with a Hypothetical Kinase Target This table is for illustrative purposes only, as specific data for this compound is not available.

| Interaction Type | Ligand Atom/Group | Protein Residue |

|---|---|---|

| Hydrogen Bond | N2-amino group | Asp145 (side chain) |

| Hydrogen Bond | N4-methylamino group | Met102 (backbone) |

| Hydrophobic Interaction | Pyrimidine (B1678525) ring | Val85, Leu130 |

| Halogen Bond | 5-Iodo group | Gly101 (backbone carbonyl) |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

To develop a QSAR model for a series of pyrimidine-2,4-diamine derivatives including this compound, a dataset of compounds with their experimentally determined biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors, which are numerical representations of its chemical structure, are calculated. These descriptors can encode various aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds, including novel derivatives of this compound.

The analysis of the descriptors that are included in the QSAR model can provide valuable insights into the structural features that are important for biological activity. For instance, if a descriptor related to lipophilicity (e.g., LogP) is found to be positively correlated with activity, it would suggest that increasing the lipophilicity of the compounds might lead to higher potency.

In the case of this compound, a QSAR study could reveal the importance of the iodo-substituent and the N4-methyl group for its activity. For example, descriptors related to molecular size and polarizability could be significant due to the presence of the large and polarizable iodine atom. Table 3 illustrates the kind of descriptors that might be analyzed in a QSAR study of pyrimidine-2,4-diamine derivatives.

Table 3: Exemplary Molecular Descriptors for a QSAR Analysis of Pyrimidine-2,4-diamine Derivatives This table is for illustrative purposes only.

| Descriptor | Description | Potential Influence on Activity |

|---|---|---|

| LogP | Octanol-water partition coefficient | Lipophilicity, membrane permeability |

| Molecular Weight | Mass of the molecule | Size and steric effects |

| Polar Surface Area | Surface area of polar atoms | Hydrogen bonding potential, permeability |

| Number of H-bond donors/acceptors | Hydrogen bonding capacity | Interaction with polar residues in the target |

| Dipole Moment | Measure of molecular polarity | Electrostatic interactions |

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups.

Pharmacophore models can be generated based on the structure of a known active ligand bound to its target or from a set of active molecules. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for new compounds that have a similar arrangement of these key features. This process is known as virtual screening.

For this compound, a pharmacophore model could be developed based on its docked conformation in a target's active site. The model would likely include features such as hydrogen bond donors and acceptors from the diamine groups, a hydrophobic feature for the pyrimidine ring, and potentially a halogen bond donor feature for the iodine atom. This pharmacophore could then be used to identify other novel compounds with the potential to bind to the same target.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational lens to observe the physical movements of atoms and molecules over time. This powerful technique is used to understand the stability of a compound when bound to a biological target, to characterize the conformational changes it may undergo, and to detail the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern its binding affinity.

A comprehensive search of scientific databases and research articles indicates that no specific molecular dynamics simulation studies have been published for this compound. While MD simulations have been successfully applied to other 2,4-diaminopyrimidine-based compounds to assess their binding stability and interaction with targets like Casein Kinase 1 Epsilon (CK1ε), similar research on the 5-iodo substituted variant has not been reported. nih.govmdpi.com Therefore, detailed data on its dynamic behavior within a protein binding site, its conformational flexibility, or the energetic contributions of its interactions are currently unavailable.

In Silico Prediction of Selectivity and Off-Target Effects

The prediction of a drug candidate's selectivity and potential off-target effects is a critical step in early-stage drug discovery, helping to anticipate potential adverse effects and to refine molecular design. In silico methods, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore analysis, are frequently employed to screen compounds against a panel of known biological targets. nih.govnih.gov These computational screens can highlight potential unintended interactions that might lead to toxicity or other undesirable outcomes.

For this compound, there is no published research detailing the use of in silico methods to predict its selectivity profile or to identify potential off-target interactions. Studies on other pyrimidine analogs have demonstrated the utility of these computational approaches in distinguishing the structural features that govern selective binding to highly homologous targets, such as the CYP11B1 and CYP11B2 enzymes. nih.gov However, a similar computational assessment for this compound has not been documented, leaving its broader biological interaction profile computationally uncharacterized.

Research Applications of 5 Iodo N4 Methylpyrimidine 2,4 Diamine and Its Analogs

Development of Immunostimulatory Agents and Vaccine Adjuvants

Analogs of 5-iodo-N4-methylpyrimidine-2,4-diamine, particularly those belonging to the broader class of pyrimidine (B1678525) derivatives, have been investigated for their capacity to modulate the innate immune system. Certain pyrimidine compounds have been shown to act as agonists of Toll-like Receptor 7 (TLR7), a key receptor in the innate immune response. Activation of TLR7 can lead to the production of pro-inflammatory cytokines and the enhancement of adaptive immune responses, making these compounds promising candidates for vaccine adjuvants. The development of conjugated pyrimidine compounds, which chemically link a TLR7-activating pyrimidine to an oily substance via a spacer, has been shown to elicit a superior adjuvant activity compared to the individual components alone. This approach aims to enhance both humoral and cellular immune responses to co-administered antigens, a critical factor in the development of more effective vaccines.

Furthermore, research into pyrimidine biosynthesis inhibitors has revealed an unexpected link to the enhancement of antiviral interferon responses. By creating a state of pyrimidine deprivation, these inhibitors can amplify the production of type I and type III interferons, key signaling molecules in the antiviral defense mechanism. This dual-action of inhibiting viral replication and boosting the innate immune response opens up new avenues for the development of broad-spectrum antiviral therapies.

Exploration as Antimicrobial Leads for Drug-Resistant Pathogens

The rise of drug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. 5-iodopyrimidine (B189635) analogs have demonstrated notable antimicrobial activity against a range of bacterial and fungal strains. The 5-iodo substitution on the pyrimidine ring is a key feature in many of these active compounds.

Research has shown that 4-substituted-5-iodo-2-benzylthiopyrimidines and their derivatives exhibit good antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. nih.gov Some of these compounds also display significant antifungal activity against species like Aspergillus niger. nih.govnih.gov The mechanism of action for many of these 2,4-diaminopyrimidine-based antimicrobials is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway of bacteria. This inhibition disrupts the synthesis of nucleic acids and certain amino acids, ultimately leading to microbial cell death. The selectivity of these compounds for bacterial DHFR over the human enzyme is a critical factor in their therapeutic potential. nih.gov

| Compound | Target Organism | Activity |

|---|---|---|

| 4-(p-chloroanilino)-5-iodo-2-benzylthiopyrimidine | S. aureus | Good |

| 4-(p-toluidino)-5-iodo-2-benzylthiopyrimidine | B. subtilis | Good |

| 4-hydrazino-5-iodo-2-benzylthiopyrimidine derivative (4g) | P. aeruginosa | Good |

| 4-hydrazino-5-iodo-2-benzylthiopyrimidine derivative (4h) | A. niger | Good |

Investigational Anticancer Agents through Kinase and DHFR Inhibition

The 2,4-diaminopyrimidine (B92962) scaffold is a well-established pharmacophore in the design of anticancer agents. Analogs of this compound have been extensively investigated as inhibitors of various protein kinases and dihydrofolate reductase (DHFR), both of which are critical targets in cancer therapy.

Kinase inhibition is a major strategy in oncology, and several 2,4-diaminopyrimidine derivatives have shown potent inhibitory activity against cyclin-dependent kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR). For instance, novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines have been identified as potent inhibitors of CDK2 and CDK9, exhibiting significant cytotoxicity against various tumor cell lines. nih.govrsc.org Similarly, deuterated N2, N4-diphenylpyridine-2,4-diamine derivatives have been developed as EGFR inhibitors to overcome resistance mechanisms in non-small cell lung cancer. nih.gov

Inhibition of DHFR is another clinically validated approach to cancer treatment. 2,4-diamino-5-substituted pyrimidines have been designed as selective inhibitors of DHFR in cancer cells. These compounds act as antifolates, disrupting the synthesis of nucleotides and leading to the inhibition of cell proliferation. The substitution at the 5-position of the pyrimidine ring plays a crucial role in the potency and selectivity of these inhibitors.

| Compound Class | Target | Observed Effect |

|---|---|---|

| 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines | CDK2/cyclin E1, CDK9/cyclin T1 | Potent inhibition and cytotoxicity in tumor cell lines nih.govrsc.org |

| N2, N4-diphenylpyridine-2,4-diamine derivatives | EGFR (C797S-mediated resistance) | Potent antiproliferative activity nih.gov |

| 6-substituted 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines | DHFR | Potent inhibitors of tumor cell growth in vitro nih.gov |

Probes for Biological Pathway Elucidation

The versatility of the 2,4-diaminopyrimidine scaffold extends to its use in the development of chemical probes for studying biological pathways. Photoaffinity probes, which can be used to identify the protein targets of a small molecule, have been developed based on this structure. For example, a series of 2,4-diaminopyrimidine compounds were discovered to selectively bind to glyoxalase I (GLO-1), an enzyme highly expressed in cancer cells. A "clickable" photoaffinity probe from this series was shown to be a valuable tool for profiling GLO-1 in living cells, aiding in the elucidation of its role in cancer biology. While not directly involving a 5-iodo-substituted compound, this research highlights the potential of modifying the 2,4-diaminopyrimidine core to create powerful tools for chemical biology. The introduction of an iodo group could provide a handle for further functionalization or for radiolabeling, enhancing the utility of such probes.

Precursors for Radiolabeling and Imaging Studies (e.g., PET Tracers)

The presence of an iodine atom in this compound makes it an attractive precursor for the synthesis of radiolabeled compounds for use in imaging studies, such as Positron Emission Tomography (PET). The iodine atom can be replaced with a positron-emitting isotope of iodine (e.g., iodine-124) or can serve as a reactive site for the introduction of other radiolabels. PET imaging allows for the non-invasive visualization and quantification of biological processes at the molecular level, and pyrimidine-based radiotracers have been successfully developed for imaging tumor proliferation.

While direct studies on the radiolabeling of this compound for PET are not yet widely reported, the synthesis of related 2,4-diamino-5-(5-iodo-3,4-dimethoxy-benzyl)pyrimidine has been described as an intermediate in the preparation of potent antibiotics. This demonstrates the synthetic accessibility of such iodinated precursors. The development of carbon-11 (B1219553) labeled pyrimidine derivatives as PET agents for imaging sigma-1 receptors in the brain further underscores the utility of the pyrimidine scaffold in neuroimaging. The strategic placement of the iodo group in this compound offers a promising avenue for the future development of novel PET tracers for oncology and neuroscience.

Agents for Nucleic Acid Research (e.g., DNA duplex stabilization)

Iodinated pyrimidines have found applications in the field of nucleic acid research. The incorporation of modified nucleobases into DNA or RNA oligonucleotides can alter their properties and provide tools for studying nucleic acid structure and function. The polymerase synthesis of DNA containing iodinated pyrimidine nucleobases has been successfully demonstrated. These iodinated DNA strands can then undergo post-synthetic modifications, such as Suzuki-Miyaura cross-coupling reactions, to introduce a variety of functional groups. This approach allows for the site-specific labeling of DNA with fluorescent dyes, biotin, or other reporter molecules.

The presence of a halogen atom at the 5-position of a pyrimidine can also influence the stability of DNA duplexes. While extensive research on the specific effects of this compound incorporation is needed, the general principles of nucleic acid chemistry suggest that it could have an impact on duplex stability and recognition by enzymes. This makes it and its nucleoside analogs potential tools for the development of therapeutic oligonucleotides and diagnostic probes.

Advanced Analytical and Spectroscopic Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental in confirming the chemical structure of synthesized compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful techniques used for the structural elucidation of molecules like "5-iodo-N4-methylpyrimidine-2,4-diamine".

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For "this compound", high-resolution mass spectrometry (HRMS) would be expected to provide a molecular ion peak corresponding to its exact mass. The isotopic pattern of the molecular ion would be characteristic of a molecule containing an iodine atom. Fragmentation patterns observed in the mass spectrum, often generated by techniques like electron ionization (EI), can provide further structural information by showing the loss of specific fragments, such as the methyl group or the iodine atom. The study of photofragmentation of halogenated pyrimidines has shown that the fragmentation is governed by the formation of specific ionic states. acs.org

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| 1H NMR | Signals for N-CH3 protons, NH2 protons, pyrimidine (B1678525) ring proton. |

| 13C NMR | Resonances for all unique carbon atoms, including a downfield signal for the carbon attached to iodine. |

| Mass Spec (EI) | Molecular ion peak corresponding to the molecular weight. Characteristic fragmentation pattern showing loss of I, CH3, and NH2 groups. |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds and for their isolation from reaction mixtures. researchgate.net For "this compound", a reversed-phase HPLC method would typically be developed. researchgate.net This would involve a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

The purity of a sample of "this compound" would be determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a UV detector at an appropriate wavelength, likely around 270 nm where pyrimidine derivatives often absorb. sigmaaldrich.com A pure sample would ideally show a single sharp peak. The presence of other peaks would indicate impurities, and their relative areas could be used to quantify the purity of the sample. HPLC can also be used on a preparative scale to purify the compound from byproducts of a chemical synthesis.

Table 2: Typical HPLC Conditions for Analysis of Pyrimidine Derivatives

| Parameter | Condition |

|---|---|

| Column | Ascentis Si, 10 cm × 2.1 mm I.D., 5 µm particles sigmaaldrich.com |

| Mobile Phase | [A] 200 mM ammonium (B1175870) formate (B1220265) (pH 3.0, with formic acid): [B] acetonitrile; (10:90, A:B) sigmaaldrich.com |

| Flow Rate | 0.2 mL/min sigmaaldrich.com |

| Temperature | 35 °C sigmaaldrich.com |

| Detection | UV at 270 nm sigmaaldrich.com |

| Injection Volume | 1 µL sigmaaldrich.com |

Biochemical Assays for Enzyme Activity and Binding Kinetics

To investigate the potential biological activity of "this compound", biochemical assays are employed to measure its effect on specific enzymes. Pyrimidine derivatives are known to interact with a variety of enzymes, including kinases and metabolic enzymes. journalagent.comnih.gov

Biochemical assays typically involve incubating the target enzyme with its substrate in the presence and absence of the test compound. The rate of the enzymatic reaction is then measured, often by monitoring the formation of a product or the depletion of a substrate using techniques like spectrophotometry, fluorometry, or luminescence.

For "this compound", one might test its inhibitory activity against a panel of protein kinases, as many pyrimidine-based molecules are known kinase inhibitors. acs.org The half-maximal inhibitory concentration (IC50) would be determined, which is the concentration of the compound required to inhibit the enzyme's activity by 50%. Further studies could involve determining the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic experiments. juniperpublishers.comjuniperpublishers.com For example, studies on other pyrimidine derivatives have shown potent inhibition of enzymes like glutathione (B108866) S-transferase and glutathione reductase, with Ki values in the micromolar range. journalagent.comjuniperpublishers.com

Cell-Based Assays for Functional Evaluation

Cell-based assays are essential for evaluating the functional effects of a compound in a more biologically relevant context. These assays can provide information on a compound's ability to penetrate cell membranes, its cytotoxicity, and its effects on cellular signaling pathways.

For "this compound", a variety of cell-based assays could be performed. For instance, its antiproliferative activity could be assessed against a panel of cancer cell lines. mdpi.com This is often done using an MTT or a similar assay that measures cell viability. The concentration of the compound that inhibits cell growth by 50% (GI50) would be determined.

Furthermore, if a specific enzymatic target is identified in biochemical assays, cell-based assays can be used to confirm that the compound engages with its target in cells. This can be achieved through techniques like Western blotting to look at the phosphorylation status of a kinase substrate or by using cellular thermal shift assays (CETSA) to demonstrate direct binding of the compound to the target protein. Studies on other 5-iodopyrimidine (B189635) analogs have demonstrated their potential as antimicrobial agents, suggesting that similar cell-based assays could be relevant for the target compound. nih.gov

X-ray Crystallography of Compound-Target Complexes

X-ray crystallography is a powerful technique that can provide a three-dimensional atomic-level picture of how a compound binds to its protein target. acs.org This information is invaluable for understanding the molecular basis of the compound's activity and for guiding further drug design efforts.

To obtain a crystal structure of "this compound" in complex with a target protein, the protein would first need to be purified and crystallized. The crystals would then be soaked with a solution of the compound, or the compound would be co-crystallized with the protein. The resulting crystals are then exposed to an X-ray beam, and the diffraction pattern is used to calculate an electron density map, from which the atomic structure of the protein-ligand complex can be determined.

For example, X-ray crystallography has been used to reveal how 5-cyanopyrimidine (B126568) derivatives bind to the active site of p38α MAP kinase, showing a direct hydrogen bond between the cyano nitrogen and the backbone NH of a methionine residue. nih.gov Such detailed structural information can explain the compound's potency and selectivity and can guide the design of new analogs with improved properties.

Future Research Directions and Emerging Opportunities

Design of Novel Pyrimidine-2,4-diamine Chemotypes with Enhanced Selectivity

The core structure of 5-iodo-N4-methylpyrimidine-2,4-diamine offers a versatile platform for chemical modification to enhance selectivity and potency against a variety of biological targets. Future design strategies will likely focus on an array of substitutions and structural alterations. For instance, the introduction of different functional groups at the N4-position, beyond the methyl group, could modulate binding affinities. Similarly, the iodine atom at the 5-position serves as a valuable synthetic handle for introducing diverse aryl or heterocyclic groups via cross-coupling reactions, a technique that has been successfully employed for other 2,4-diaminopyrimidine (B92962) derivatives. mdpi.com

Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically altering substituents on the pyrimidine (B1678525) core and any appended rings, researchers can identify modifications that improve target engagement and selectivity. rsc.org For example, novel 2,4-diaminopyrimidine derivatives have been designed with triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds, demonstrating that larger, more complex additions can yield potent antitumor agents. rsc.org The goal is to create chemotypes that not only exhibit high affinity for their intended target but also possess favorable pharmacokinetic properties.

Combination Strategies with Existing Therapies (Pre-clinical)

In oncology and infectious diseases, combination therapies are becoming the standard of care to enhance efficacy and overcome resistance. Pre-clinical studies exploring this compound in combination with existing drugs are a logical next step. For instance, if this compound is developed as a kinase inhibitor, combining it with other targeted therapies or traditional cytotoxic agents could lead to synergistic effects.

One promising avenue is the combination with DNA damaging agents. Certain pyrimidine derivatives, such as those targeting Poly(ADP-ribose) polymerase-1 (PARP-1), have been investigated as potentiators for cytotoxic drugs, as they can compromise a cancer cell's ability to repair DNA damage. rsc.org Pre-clinical models would be essential to determine optimal dosing schedules and to identify potential synergistic or antagonistic interactions.

Application of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and offer significant potential for accelerating the development of this compound and its analogues. These computational tools can be employed in several key areas:

Virtual Screening: AI algorithms can screen vast virtual libraries of chemical compounds to identify those with a high probability of binding to a specific biological target. nih.gov This can significantly reduce the time and cost associated with initial hit identification.

Predictive Modeling: Machine learning models can be trained on existing data to predict the efficacy, toxicity, and pharmacokinetic properties of novel pyrimidine-2,4-diamine derivatives. mdpi.com This allows researchers to prioritize the synthesis of compounds with the highest likelihood of success.

De Novo Design: AI can be used to design entirely new molecules with desired properties. mdpi.com By learning the complex relationships between chemical structure and biological activity, these algorithms can propose novel chemotypes that may not be conceived through traditional medicinal chemistry approaches. One example of AI's power is the discovery of new antibiotics through deep learning algorithms. ccn.com

Addressing Resistance Mechanisms (e.g., DHFR mutations)

A well-documented mechanism of resistance to some 2,4-diaminopyrimidine-based drugs, such as the antimalarial pyrimethamine, involves mutations in the target enzyme, dihydrofolate reductase (DHFR). researchgate.netnih.gov Point mutations, such as S108N and C59R in the DHFR of Plasmodium falciparum, can significantly reduce the binding affinity of these inhibitors. researchgate.netnih.gov

Future research on this compound should include its evaluation against known resistant mutants of clinically relevant targets. Should resistance emerge, the design of next-generation inhibitors that can effectively bind to and inhibit these mutated enzymes will be critical. This may involve creating compounds with greater conformational flexibility or those that establish different key binding interactions within the active site to overcome the structural changes induced by the mutations. nih.govnih.gov

Exploration in New Disease Research Areas Based on Identified Mechanisms

The versatility of the pyrimidine-2,4-diamine scaffold has led to its exploration in a wide range of therapeutic areas beyond its traditional role as an antimicrobial. The specific mechanism of action of this compound will ultimately guide its application in new disease areas. Based on the activities of related compounds, several promising avenues exist:

Oncology: Numerous pyrimidine-2,4-diamine derivatives have been investigated as anticancer agents, targeting a variety of kinases and other proteins involved in cancer cell proliferation and survival. These targets include Bromodomain-containing protein 4 (BRD4), Polo-like kinase 1 (PLK1), Epidermal Growth Factor Receptor (EGFR), G2 and S-phase expressed 1 (GTSE1), Cyclin-dependent kinases (CDKs), and Anaplastic Lymphoma Kinase (ALK). mdpi.comnih.govnih.govacs.orgnih.gov

Neurodegenerative Diseases: Some pyrimidine derivatives have been explored as inhibitors of cholinesterases, which are key targets in the treatment of Alzheimer's disease. acs.org

Infectious Diseases: Beyond malaria, there is potential to develop novel pyrimidine-2,4-diamines for other infectious agents. For example, derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, by targeting its DHFR enzyme. mdpi.com

Inflammatory Diseases: The discovery of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives that target Toll-like receptor 4 (TLR4) suggests a role for this class of compounds in modulating inflammatory responses. researchgate.net

Q & A

Q. What are the established synthetic routes for 5-iodo-N4-methylpyrimidine-2,4-diamine, and how do reaction conditions influence yield?

The synthesis of pyrimidine-2,4-diamine derivatives typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : Reacting 2,4-diaminopyrimidine with iodinating agents (e.g., N-iodosuccinimide) under controlled temperatures (0–25°C) to introduce the iodine substituent .

- Step 2 : Methylation at the N4 position using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

- Critical Parameters :

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Purification : Chromatography or crystallization is essential to isolate high-purity products (>95%) .

Q. Which spectroscopic methods are optimal for characterizing this compound?

- 1H/13C NMR : Key signals include:

- N4-methyl protons : δ ~3.0–3.5 ppm (singlet, 3H) .

- Aromatic protons : δ ~6.5–8.0 ppm (multiples, dependent on substitution pattern) .

- Mass Spectrometry (ESI-MS) : Expect [M+H]⁺ peaks matching the molecular formula (C₆H₈IN₄) .

- X-ray Crystallography : Resolves iodine’s steric effects on the pyrimidine ring .

Q. What biological targets are associated with pyrimidine-2,4-diamine derivatives, and how does iodination affect activity?

- Kinase Inhibition : Pyrimidine-diamines often target receptor tyrosine kinases (e.g., EGFR, VEGFR) .

- Impact of Iodine :

Advanced Research Questions

Q. How can synthetic routes be optimized for scalable production of this compound?

- Flow Chemistry : Continuous flow systems reduce reaction times and improve yield consistency .

- Byproduct Mitigation :

- Use scavengers (e.g., polymer-bound triphenylphosphine) to remove excess iodinating agents .

- Optimize stoichiometry (e.g., 1.2 equiv methyl iodide) to minimize N7 methylation side products .

Q. How should researchers address contradictions in reported biological activity data for pyrimidine-2,4-diamine analogs?

Q. What computational strategies predict the binding mode of this compound with kinases?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.